2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Applications
- A study focused on synthesizing derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The compounds showed moderate anticonvulsant activity, with the 4-bromophenyl acetamide derivative exhibiting significant effects in reducing seizure duration and severity in a rat model (Severina et al., 2020).
Imaging Applications
- Research on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of the compound , highlighted their use as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008).
Synthesis of Thieno[2,3-d]pyrimidines
- A study investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates, leading to the synthesis of thieno[2,3-d]pyrimidines, which are structurally related to the chemical compound (Davoodnia et al., 2009).
Anti-Inflammatory and Analgesic Agents
- Novel benzodifuranyl and other derivatives derived from visnaginone and khellinone, which are structurally similar to the compound , were synthesized and evaluated as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial Agents
- A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, were synthesized as potential antimicrobial agents (Hossan et al., 2012).
Synthesis of Thieno[2,3-d]pyrimidin-4-ones
- A study on the synthesis of 2,3-dimethyl and other substituted thieno[2,3-d]pyrimidin-4-ones by reacting with aromatic aldehydes and furfural highlights the compound's potential in chemical synthesis (Elmuradov et al., 2011).
Antitumor Activity
- Novel pyrimidiopyrazole derivatives, including those structurally similar to the chemical compound , showed promising in vitro antitumor activity against the HepG2 cell line (Fahim et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to targetsulfone groups , which act as electron-output sites due to their strong electron-withdrawing ability .
Mode of Action
It is suggested that the compound may interact with its targets through asulfide oxidation tuning approach . This involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
Similar compounds have been shown to be involved inphotocatalytic hydrogen evolution . This suggests that the compound may affect pathways related to energy production and conversion.
Pharmacokinetics
It is noted that the compound may have high thermal stability and solubility, which could potentially impact its bioavailability .
Result of Action
It is suggested that the compound may have high photocatalytic activities .
Action Environment
It is noted that the compound may be either a solid or a liquid, depending on the preparation method and purity . This suggests that the compound’s action may be influenced by factors such as temperature and pH.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-4-13-7-9-14(10-8-13)23-16(28)12-32-20-17-19(26(2)22(30)27(3)21(17)29)24-18(25-20)15-6-5-11-31-15/h5-11H,4,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRDIFUJRTXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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